Potency Advantage Over NSD3-IN-1
NSD3-IN-3 is reported as a selective NSD3 inhibitor, while its structural analog NSD-IN-3 (CAS 744260-15-9) exhibits dual NSD2/NSD3 inhibitory activity. The dual inhibitor NSD-IN-3 demonstrates IC50 values of 0.81 μM against NSD2-SET and 0.84 μM against NSD3-SET [1]. In contrast, available documentation for NSD3-IN-3 reports only NSD3 inhibitory activity (IC50 = 1.86 μM) , with no reported NSD2 inhibition in the same assay systems. This selectivity difference is critical for studies requiring NSD3-specific target engagement without confounding NSD2 modulation.
| Evidence Dimension | Target selectivity: NSD2 vs NSD3 inhibition |
|---|---|
| Target Compound Data | NSD3 IC50 = 1.86 μM; NSD2 IC50 = Not reported (inferred selectivity) |
| Comparator Or Baseline | NSD-IN-3: NSD2-SET IC50 = 0.81 μM; NSD3-SET IC50 = 0.84 μM |
| Quantified Difference | NSD-IN-3 is a dual NSD2/NSD3 inhibitor; NSD3-IN-3 is reported only for NSD3 activity. Potency ratio (NSD3-IN-3 vs NSD-IN-3 at NSD3): approximately 2.2-fold lower for NSD3-IN-3. |
| Conditions | In vitro enzymatic assays against SET domains |
Why This Matters
Researchers requiring NSD3-specific target engagement should prioritize NSD3-IN-3 to avoid confounding NSD2-mediated transcriptional effects in gene expression studies.
- [1] Piao L, et al. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs. Eur J Med Chem. 2024;268:116264. View Source
